molecular formula C13H17Cl2N3O B2876486 3-(6-Chloropyridine-2-carbonyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride CAS No. 1574643-80-3

3-(6-Chloropyridine-2-carbonyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride

Cat. No.: B2876486
CAS No.: 1574643-80-3
M. Wt: 302.2
InChI Key: SZYZUGPWJDUHTN-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Synthesis Analysis

Pyridine derivatives can be synthesized through various methods. One such method involves the construction of biologically active diversely functionalized bicyclo nonanes . Another method involves the use of iodobenzene-catalyzed reactions .


Molecular Structure Analysis

The molecular structure of pyridine derivatives can be quite complex. The compound seems to contain a bicyclo nonane structure, which is a common structural motif found in many terpenoid structures .


Chemical Reactions Analysis

Pyridine and its derivatives can undergo a variety of chemical reactions. For example, raising the bromination temperature can affect both the regioselectivity and the product homogeneity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 4-Chloropyridine-2-carbonyl chloride hydrochloride, the molecular weight is 176 .

Mechanism of Action

The mechanism of action of pyridine derivatives can vary greatly depending on their structure and the specific functional groups they contain. Some pyridine derivatives have been found to inhibit cell surface tyrosine kinase receptors and downstream intracellular serine/threonine kinases .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Always refer to the Material Safety Data Sheet (MSDS) for the compound for information on safety, hazards, handling, and disposal .

Future Directions

The future directions in the research and development of pyridine derivatives are vast. New derivatives are continually being synthesized and evaluated for their biological activities . These compounds have potential applications in medicinal chemistry, particularly in the development of new drugs .

Properties

IUPAC Name

(6-chloropyridin-2-yl)-(3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O.ClH/c14-12-3-1-2-11(16-12)13(18)17-7-6-9-4-5-10(8-17)15-9;/h1-3,9-10,15H,4-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYZUGPWJDUHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCC1N2)C(=O)C3=NC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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